Imepitoin

Content Navigation

CAS Number

Product Name

IUPAC Name

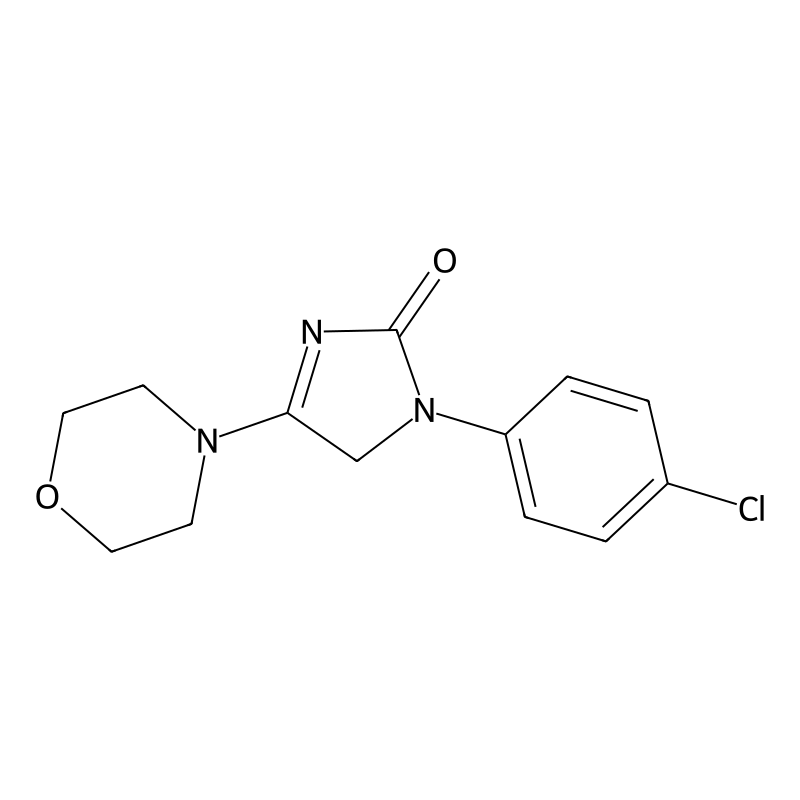

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Initial Evidence for Anxiety Reduction: A case series published in the journal BMC Veterinary Research investigated the use of Imepitoin alongside behavior modification programs in 17 dogs suffering from fear and anxiety issues. The study found that Imepitoin treatment led to a significant reduction in owner-reported anxiety scores across various situations, including noise sensitivity. Improvements were observed within the first week of treatment, with further progress by week eleven. Additionally, 76.5% of owners opted to continue Imepitoin for their dogs after the study's conclusion, suggesting positive outcomes [].

Imepitoin is a novel compound that acts primarily as a low-affinity partial agonist at the benzodiazepine binding site of the gamma-aminobutyric acid A (GABA A) receptor. It is recognized for its anxiolytic and anticonvulsant properties, particularly in veterinary medicine for treating idiopathic epilepsy in dogs. Unlike traditional benzodiazepines, imepitoin does not produce significant sedation or other adverse effects commonly associated with this class of drugs .

Imepitoin acts through a dual mechanism. It functions as a low-affinity partial agonist of the benzodiazepine site of the GABAA receptor in the brain []. GABAA receptors are responsible for inhibiting neuronal activity. Imepitoin's partial agonist action increases the effect of the neurotransmitter GABA, leading to decreased neuronal firing and ultimately reducing seizure activity [].

Additionally, Imepitoin exhibits a dose-dependent blocking effect on voltage-gated calcium channels []. These channels play a role in regulating neuronal excitability. By blocking them, Imepitoin further contributes to its anticonvulsant effect.

Imepitoin's mechanism of action involves potentiation of GABA A receptor-mediated inhibitory effects on neurons, which enhances chloride ion influx and results in neuronal hyperpolarization. This activity is facilitated by its binding to the benzodiazepine site on the GABA A receptor, leading to increased efficacy of GABA without the full agonistic effects seen with stronger benzodiazepines like diazepam . Additionally, imepitoin exhibits weak calcium channel blocking effects, which may contribute to its anticonvulsant properties .

Imepitoin demonstrates significant biological activity as an anxiolytic agent, comparable to traditional benzodiazepines but with a more favorable side effect profile. In preclinical studies, it has shown efficacy in reducing anxiety behaviors in various rodent models and has been effective in dogs under stress-inducing conditions . Its unique pharmacological profile allows it to inhibit seizures effectively while minimizing sedation and cognitive impairment, making it a valuable option for managing epilepsy in dogs .

The synthesis of imepitoin involves multiple steps that typically include:

- Formation of the core structure: This involves creating a substituted phenyl ring that can interact with the GABA A receptor.

- Modification: The core structure undergoes further chemical modifications to enhance binding affinity and selectivity for the benzodiazepine site.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for clinical use .

Imepitoin is primarily used in veterinary medicine, specifically for:

- Treatment of idiopathic epilepsy in dogs: It has been shown to reduce seizure frequency with fewer side effects compared to traditional antiepileptic medications like phenobarbital .

- Anxiolytic therapy: Its ability to alleviate anxiety without sedation makes it suitable for managing anxiety-related disorders in animals .

Studies have indicated that imepitoin does not significantly interact with other highly protein-bound drugs, making it a safer choice when used in combination therapy . In clinical evaluations, imepitoin has been used alongside other antiepileptic drugs like potassium bromide and phenobarbital without significant adverse interactions or changes in plasma drug levels .

Imepitoin can be compared with several other compounds that act on the GABA A receptor:

| Compound | Mechanism of Action | Affinity Level | Primary Use | Unique Aspects |

|---|---|---|---|---|

| Diazepam | Full agonist at GABA A receptor | High | Anxiety, muscle spasms | Sedative effects; risk of dependency |

| Phenobarbital | Barbiturate; enhances GABA activity | High | Antiepileptic | Significant sedation; liver enzyme elevation |

| Levetiracetam | Modulates synaptic release | Moderate | Antiepileptic | Unique mechanism; less sedative effects |

| Clonazepam | Full agonist at GABA A receptor | High | Anxiety, seizures | Sedative effects; risk of tolerance |

Imepitoin stands out due to its low affinity for the benzodiazepine site, resulting in fewer side effects such as sedation and cognitive impairment while maintaining efficacy as an anxiolytic and anticonvulsant agent .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

ATC Code

Pictograms

Health Hazard

Other CAS

Wikipedia

Aszonalenin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

2: Rundfeldt C, Tipold A, Löscher W. Efficacy, safety, and tolerability of imepitoin in dogs with newly diagnosed epilepsy in a randomized controlled clinical study with long-term follow up. BMC Vet Res. 2015 Sep 2;11:228. doi: 10.1186/s12917-015-0548-9. PubMed PMID: 26330063; PubMed Central PMCID: PMC4556053.

3: Packer RM, Volk HA. Study on the effects of imepitoin on the behaviour of dogs with epilepsy. Vet Rec. 2015 Aug 1;177(5):132. doi: 10.1136/vr.h4108. PubMed PMID: 26231879.

4: Tipold A, Keefe TJ, Löscher W, Rundfeldt C, de Vries F. Clinical efficacy and safety of imepitoin in comparison with phenobarbital for the control of idiopathic epilepsy in dogs. J Vet Pharmacol Ther. 2015 Apr;38(2):160-8. doi: 10.1111/jvp.12151. Epub 2014 Jul 31. PubMed PMID: 25079881.

5: Rundfeldt C, Gasparic A, Wlaź P. Imepitoin as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs. J Vet Pharmacol Ther. 2014 Oct;37(5):421-34. doi: 10.1111/jvp.12117. Epub 2014 Mar 10. PubMed PMID: 24611573; PubMed Central PMCID: PMC4280904.

6: Rundfeldt C, Löscher W. The pharmacology of imepitoin: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy. CNS Drugs. 2014 Jan;28(1):29-43. doi: 10.1007/s40263-013-0129-z. Review. PubMed PMID: 24357084.

7: Löscher W, Hoffmann K, Twele F, Potschka H, Töllner K. The novel antiepileptic drug imepitoin compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs. Pharmacol Res. 2013 Nov;77:39-46. doi: 10.1016/j.phrs.2013.09.003. Epub 2013 Sep 18. PubMed PMID: 24056205.